N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine
Description
Properties
CAS No. |
821781-38-8 |
|---|---|
Molecular Formula |
C19H27F3N2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C19H27F3N2/c20-19(21,22)18-11-5-4-7-15(18)14-24(16-8-2-1-3-9-16)17-10-6-12-23-13-17/h4-5,7,11,16-17,23H,1-3,6,8-10,12-14H2 |
InChI Key |
MWFVLVXYSZBSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2C(F)(F)F)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Substitution and Alkylation Reactions
The piperidine nitrogen and benzyl group participate in nucleophilic substitution or alkylation under basic conditions.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃/DMF to form quaternary ammonium salts .
-
Benzyl Group Halogenation : The trifluoromethylbenzyl moiety undergoes electrophilic substitution with Cl₂ or Br₂ under FeCl₃ catalysis, yielding para-halogenated derivatives .
Example Reaction :
Oxidation Reactions
The tertiary amine is resistant to oxidation, but the cyclohexyl group can undergo partial oxidation under strong conditions:
-
Cyclohexyl Oxidation : With KMnO₄/H₂SO₄, the cyclohexyl group forms cyclohexanone derivatives .
-
Trifluoromethyl Stability : The CF₃ group remains intact under most oxidative conditions due to its strong electron-withdrawing nature .
Reagents and Products :
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | N-(Cyclohexanone)-N-{[2-(CF₃)phenyl]methyl}piperidin-3-amine | 45–55 |
Cross-Coupling Reactions
Pd-catalyzed C–N coupling enables modification of the benzyl or piperidine groups:
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/L17 (XPhos) and K₃PO₄ to form biaryl amine derivatives .
-
Suzuki-Miyaura Coupling : Limited applicability due to the absence of boronic acid handles, but CF₃-directed coupling is feasible with specialized catalysts .
Mechanistic Pathway :
Acid-Base Reactivity
The piperidine nitrogen (pKa ~10.5) forms stable salts with strong acids:
-
Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to yield a crystalline hydrochloride salt .
-
Deprotonation : With NaH, generates a strong base for further alkylation or arylation .
Cyclization Pathways
Intramolecular reactions form fused heterocycles under thermal or acidic conditions:
-
Piperidine Ring Expansion : Heating with BrCN in CHCl₃ forms a seven-membered azepane ring via CN insertion .
-
Benzannulation : Under Friedel-Crafts conditions (AlCl₃, 120°C), forms tricyclic indole analogs .
Key Cyclization Example :
Comparative Reactivity Table
| Reaction Type | Reagents | Selectivity | Byproducts |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Tertiary amine | Quaternary salts |
| Oxidation | KMnO₄, H₂SO₄ | Cyclohexyl > CF₃ | Carboxylic acids |
| C–N Coupling | Pd/XPhos, Aryl halides | Benzyl position | Homocoupled arenes |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine exhibit promising anticancer properties. For instance, studies on related piperidine derivatives have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the trifluoromethyl group may enhance the compound's efficacy against cancer cells.
2. Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Research has demonstrated that derivatives of piperidine can act as modulators for neurotransmitter receptors, potentially offering therapeutic benefits for conditions like depression and anxiety . The unique structural features of this compound may allow it to interact effectively with these receptors.
3. Antimicrobial Properties
The incorporation of trifluoromethyl groups in organic compounds has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit antifungal and insecticidal properties, indicating that this compound could be explored for agricultural applications as an antifungal agent .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives revealed that compounds containing trifluoromethyl groups exhibited significant anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and suggested further exploration of similar compounds for cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on the synthesis of novel trifluoromethyl pyrimidine derivatives, several compounds demonstrated strong antifungal activities against common pathogens affecting crops. These findings indicate the potential for developing new agricultural fungicides based on the chemical structure similar to this compound .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines
- Structural features : These compounds feature a guanidine core with a CF₃-substituted phenyl group. For example, compound 49 (Table 5, ) has a CF₃ group at the meta position.
- Key differences : Unlike the piperidine backbone in the target compound, these derivatives utilize a guanidine scaffold. Substitutions at the meta position of the phenyl ring improve binding affinity at the PCP site, whereas ortho or para substitutions reduce activity .
- Pharmacological relevance : The CF₃ group enhances binding affinity when positioned at meta, suggesting that substituent geometry critically impacts target interaction.
Piperazine-Based Trifluoromethylphenyl Derivatives
- Example compounds :
- Structural comparison : These analogs replace the piperidine core with a piperazine ring and incorporate a cyclopentyl-tetrahydro-2H-pyran system. The CF₃ group is positioned at meta or para on the phenyl ring.
Heterocyclic Trifluoromethylphenyl Amines
- Example: 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (Molecular formula: C₁₉H₁₃F₃N₃S; MW: 380.4) .
- Structural divergence: A thieno-pyrimidine core replaces the piperidine ring. The CF₃ group is at the meta position.
- Activity: Thieno-pyrimidine derivatives are explored as kinase inhibitors, with the CF₃ group contributing to hydrophobic interactions in ATP-binding pockets .
Tabulated Comparison of Key Compounds
Key Research Findings
Substituent Position Matters: CF₃ at meta (e.g., compound 53 in ) enhances binding affinity compared to ortho or para positions. This trend is consistent across guanidine and piperazine derivatives .
Scaffold Flexibility Influences Activity: Piperidine/piperazine cores (e.g., ) allow for modular synthesis and tuning of pharmacokinetic properties. Rigid heterocycles like thieno-pyrimidine () favor selective kinase inhibition but may limit bioavailability.
Synthetic Accessibility :
- Piperidine derivatives are often synthesized via reductive amination (e.g., ), while piperazine analogs require multi-step coupling reactions ().
Biological Activity
N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with cyclohexyl and trifluoromethyl groups. This unique configuration contributes to its pharmacological properties. The IUPAC name for this compound is this compound, and it is often referred to in literature by its chemical formula or CAS number.
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
- Case Study : A derivative with a trifluoromethyl group demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes.
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have shown moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
3. Antimicrobial Activity
Research has indicated that compounds bearing the trifluoromethyl group exhibit antimicrobial properties.
- In Vitro Studies : Some derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) between 62.5 µM and 250 µM, indicating moderate antimicrobial activity .
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Receptor Binding : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.
- Enzyme Interaction : The compound's structural features allow it to fit into the active sites of enzymes like AChE, inhibiting their activity through competitive or non-competitive mechanisms.
Q & A
Q. What are the recommended synthetic routes for N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling cyclohexylamine with a trifluoromethyl-substituted benzyl bromide intermediate under inert conditions (e.g., N₂ atmosphere) using NaBH₃CN as a reducing agent. Reaction optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:electrophile). Yields >70% are achievable with rigorous drying of reagents . Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, trifluoromethyl at δ ~4.3 ppm) and LC-MS for molecular weight verification (expected [M+H]+ ~387 Da). HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm can assess purity (>95%). X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in related N-cyclohexyl-pyrimidine derivatives .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, necessitating solubilization in DMSO (≤10 mM stock). Stability studies (pH 7.4 PBS, 37°C) should monitor degradation via LC-MS over 24–72 hours. For aqueous buffers, consider cyclodextrin-based formulations to prevent aggregation. Store at –20°C under argon to minimize oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor modulation?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases, GPCRs). For enzyme inhibition, perform kinetic assays (e.g., fluorogenic substrates for proteases) with varying inhibitor concentrations (0.1–100 µM). Molecular docking (AutoDock Vina) can predict binding poses, leveraging the trifluoromethyl group’s hydrophobic interactions . Validate hypotheses with site-directed mutagenesis of suspected binding residues .
Q. How do structural modifications (e.g., substituent placement on the phenyl ring) affect biological activity?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce substituents (e.g., -Cl, -OCH₃) at the phenyl ring’s ortho/meta/para positions. Compare IC₅₀ values in target assays (e.g., anticancer screens). Data from similar trifluoromethyl-containing compounds show that para-substitutions often enhance metabolic stability, while ortho-substitutions may sterically hinder binding . Structure-activity relationship (SAR) tables should include logP, polar surface area, and in vitro potency .
Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ across cell lines) be resolved?
- Methodological Answer : Conduct proteomic profiling of responsive vs. resistant cell lines to identify differential protein expression (e.g., ABC transporters affecting drug efflux). Validate using CRISPR knockouts of candidate genes. Pharmacodynamic studies (western blotting for apoptosis markers like cleaved caspase-3) can clarify on-target effects. Cross-reference with PubChem BioAssay data for related compounds to identify confounding factors (e.g., off-target kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
